

Tiadinil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Tiadilon*

Cat. No.: *B011759*

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Abstract

Tiadinil is a novel plant activator that induces Systemic Acquired Resistance (SAR) in plants, offering a unique mode of action for controlling a range of plant diseases, most notably rice blast. Developed by Nihon Nohyaku Co., Ltd., Tiadinil itself possesses minimal direct antimicrobial activity. Instead, it is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite triggers the plant's innate defense mechanisms, leading to the expression of pathogenesis-related (PR) genes and subsequent broad-spectrum disease resistance. This technical guide provides a comprehensive overview of the discovery, a detailed synthesis protocol, and the mechanism of action of Tiadinil, including its role in the SAR signaling pathway.

Discovery and Development

Tiadinil, with the chemical name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, was discovered and developed by Nihon Nohyaku Co., Ltd.[1][2] It emerged from a research program focused on the synthesis and screening of 1,2,3-thiadiazole derivatives for novel agrochemical activities.[1][2] The compound is characterized by its unique 1,2,3-thiadiazole heterocyclic moiety and its innovative mode of action, which involves the induction of the plant's own defense systems.[1][2] Tiadinil was registered in Japan in 2003 under the trade name V-GET® for the control of rice blast.[2]

Chemical Synthesis

The synthesis of Tiadinil is achieved through a multi-step process culminating in the acylation of 3-chloro-4-methylaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The overall synthesis can be broken down into two key stages: the synthesis of the thiadiazole intermediate and the final coupling reaction.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride

The precursor, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is converted to its more reactive acid chloride derivative.

Experimental Protocol:

- To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), an excess of thionyl chloride (SOCl_2) is added.
- A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.
- The reaction mixture is heated under reflux until the evolution of gas (HCl and SO_2) ceases, indicating the completion of the reaction.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which can be used in the next step without further purification.

Synthesis of Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

The final step involves the amide bond formation between the synthesized acid chloride and the corresponding aniline.

Experimental Protocol:

- In a reaction vessel, 3-chloro-4-methylaniline is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

- An appropriate base (e.g., triethylamine or pyridine) is added to the solution to act as an acid scavenger.
- The solution is cooled in an ice bath, and a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the same solvent is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base.
- The filtrate is washed successively with dilute acid (e.g., 1N HCl) to remove excess base, and then with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude Tiadinil is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a solid.

Table 1: Physicochemical Properties of Tiadinil

Property	Value
Chemical Formula	C ₁₁ H ₁₀ ClN ₃ OS
Molecular Weight	267.73 g/mol
CAS Number	223580-51-6
Appearance	Solid
Melting Point	111-113 °C

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

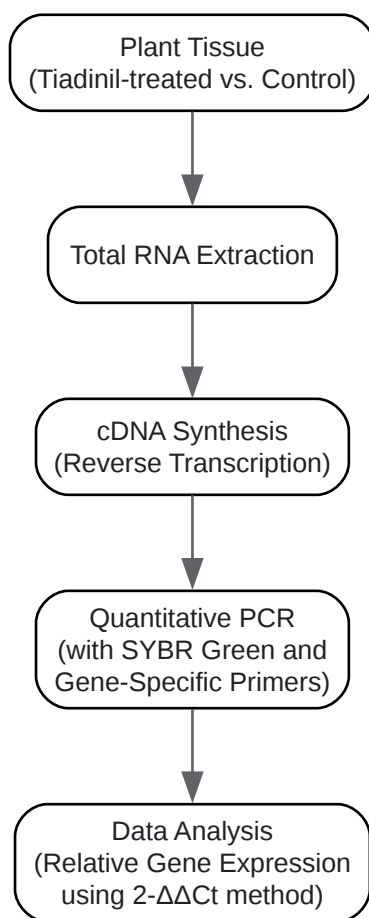
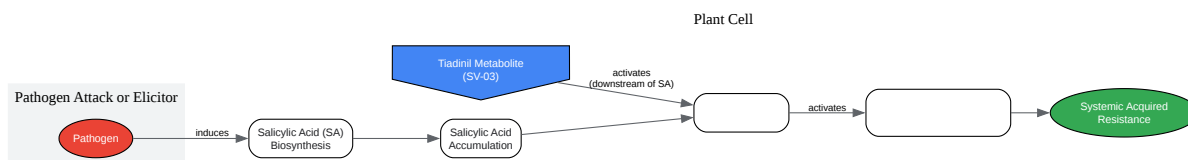
Tiadinil's primary mode of action is not direct fungitoxicity but rather the activation of the plant's innate immune system through a process known as Systemic Acquired Resistance (SAR).

Metabolic Activation

Upon application and absorption by the plant, Tiadinil is metabolized to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This carboxylic acid derivative is the biologically active molecule responsible for inducing the SAR response.

The SAR Signaling Pathway

The SAR pathway is a crucial defense mechanism in plants that provides long-lasting, broad-spectrum resistance to a variety of pathogens. The signaling cascade is complex and involves the accumulation of the signaling molecule salicylic acid (SA). However, the active metabolite of Tiadinil, SV-03, acts downstream of SA accumulation. This means it can trigger the SAR response even in plants where SA accumulation is blocked. This positioning in the signaling pathway is a key aspect of its mode of action.



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References

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